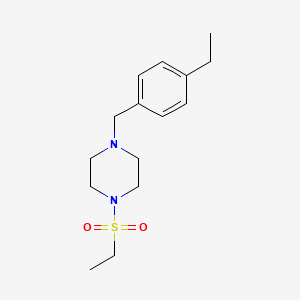
1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This particular compound features an ethylbenzyl group and an ethylsulfonyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzyl chloride and ethylsulfonyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution with 4-ethylbenzyl chloride to form 1-(4-ethylbenzyl)piperazine.
Sulfonylation: The resulting 1-(4-ethylbenzyl)piperazine is then reacted with ethylsulfonyl chloride under basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of piperazine derivatives on various biological systems, including their interactions with receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylbenzyl and ethylsulfonyl groups may enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(4-ethylbenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine: Lacks the ethylsulfonyl group, which may result in different biological activities.
1-(4-methylbenzyl)-4-(methylsulfonyl)piperazine: Features methyl groups instead of ethyl groups, which may affect its chemical and biological properties.
1-(4-chlorobenzyl)-4-(chlorosulfonyl)piperazine: Contains chlorine atoms, which may alter its reactivity and interactions with biological targets.
The presence of the ethylbenzyl and ethylsulfonyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-14-5-7-15(8-6-14)13-16-9-11-17(12-10-16)20(18,19)4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFUEZXFJGVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













